molecular formula C21H23FN8 B1199906 5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole

5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole

Cat. No. B1199906
M. Wt: 406.5 g/mol
InChI Key: IFIMIYHYVWTQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole is a member of benzotriazoles.

Scientific Research Applications

Receptor Affinity and Selectivity

A study by Andersen et al. (1992) found that indoles substituted with 4-piperidinyl, related to the chemical structure , demonstrated high receptor affinity and selectivity. They showed a strong affinity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. These compounds were synthesized as analogs of previously described indoles and indicated a higher selectivity for 5-HT2 receptors (Andersen et al., 1992).

Antiproliferative Activity

Prasad et al. (2009) investigated 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which share structural similarities with the chemical . These compounds were evaluated for antiproliferative activity against various carcinoma cells. The study highlighted the importance of the aromatic and heterocyclic moiety, with certain derivatives showing potent antiproliferative activity (Prasad et al., 2009).

Structure-Activity Relationship in Neuroleptic Agents

A study by Sato et al. (1978) synthesized a series of compounds including 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, which are structurally related to the compound . These were found to have potent neuroleptic activity, comparable to haloperidol, a well-known antipsychotic drug. The study provides insight into the neuroleptic potential of such compounds (Sato et al., 1978).

Potential in Treating Alzheimer's Disease

Kepe et al. (2006) used a molecular imaging probe, structurally similar to the chemical , to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This study suggests potential applications of similar compounds in the diagnosis and understanding of Alzheimer's disease (Kepe et al., 2006).

properties

Product Name

5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole

Molecular Formula

C21H23FN8

Molecular Weight

406.5 g/mol

IUPAC Name

5-fluoro-1-[1-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperidin-4-yl]benzotriazole

InChI

InChI=1S/C21H23FN8/c22-17-6-7-20-19(14-17)23-26-30(20)18-9-11-28(12-10-18)15-21-24-25-27-29(21)13-8-16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2

InChI Key

IFIMIYHYVWTQAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)F)N=N2)CC4=NN=NN4CCC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
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5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
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5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
Reactant of Route 4
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
Reactant of Route 5
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole
Reactant of Route 6
5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole

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